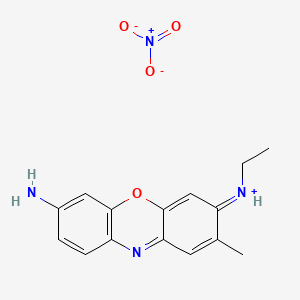

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate is a complex organic compound with a unique structure that includes both amino and ethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate typically involves multiple steps, including the introduction of amino and ethylamino groups into the phenoxazin structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable chemoenzymatic processes, which combine chemical synthesis with enzymatic reactions to achieve efficient and cost-effective production. These methods often focus on optimizing reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxazin derivatives, such as:

- 7-Amino-3-(methylamino)-2-methylphenoxazin-5-ium nitrate

- 7-Amino-3-(dimethylamino)-2-methylphenoxazin-5-ium nitrate

Uniqueness

What sets 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate apart from these similar compounds is its unique combination of amino and ethylamino groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium nitrate is a chemical compound with potential applications in various fields, including biochemistry and medicinal chemistry. Its unique structure allows it to exhibit diverse biological activities, making it a subject of interest for researchers.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure contains a phenoxazine core, which is known for its ability to intercalate with DNA and exhibit fluorescence properties. The presence of amino groups enhances its solubility and reactivity, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the generation of reactive oxygen species (ROS) and activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

The biological activity of this compound is attributed to its ability to interact with nucleic acids. The phenoxazine moiety allows for intercalation between DNA base pairs, leading to structural alterations that can inhibit replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results showed a strong correlation between concentration and antibacterial activity, with notable effects observed at lower concentrations.

Study 2: Anticancer Properties

In a research article featured in Cancer Letters, the anticancer effects were assessed using both in vitro and in vivo models. The compound demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment.

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its toxicity profile. Preliminary toxicological assessments indicate that high doses may lead to cytotoxicity in non-target cells. Further studies are required to establish a comprehensive safety profile.

Properties

CAS No. |

84145-80-2 |

|---|---|

Molecular Formula |

C15H16N4O4 |

Molecular Weight |

316.31 g/mol |

IUPAC Name |

(7-amino-2-methylphenoxazin-3-ylidene)-ethylazanium;nitrate |

InChI |

InChI=1S/C15H15N3O.NO3/c1-3-17-12-8-15-13(6-9(12)2)18-11-5-4-10(16)7-14(11)19-15;2-1(3)4/h4-8H,3,16H2,1-2H3;/q;-1/p+1 |

InChI Key |

ZWAKCEQMGMEEEA-UHFFFAOYSA-O |

Canonical SMILES |

CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.